1-(2-Chloro-4-fluorobenzyl)azetidine
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Overview
Description
1-(2-Chloro-4-fluorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2-chloro-4-fluorobenzyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorobenzyl)azetidine can be achieved through various methods. . This reaction is typically carried out under photochemical conditions, which facilitate the formation of the azetidine ring.
Another method involves the cyclization of appropriate precursors, such as the reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of 1,4-dioxane and a catalyst like DABCO . This method provides good yields of the desired azetidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-fluorobenzyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of the chloro and fluoro substituents on the benzyl group makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The azetidine ring can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the azetidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted azetidines, while oxidation and reduction reactions can yield different oxidized or reduced derivatives .
Scientific Research Applications
1-(2-Chloro-4-fluorobenzyl)azetidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates its interaction with various biological and chemical entities. The presence of the chloro and fluoro substituents further enhances its reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound of 1-(2-Chloro-4-fluorobenzyl)azetidine, known for its ring strain and unique reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity compared to azetidine.
Uniqueness
This compound is unique due to the presence of the 2-chloro-4-fluorobenzyl group, which imparts distinct chemical and biological properties. The combination of the azetidine ring and the benzyl substituents makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C10H11ClFN |
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Molecular Weight |
199.65 g/mol |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClFN/c11-10-6-9(12)3-2-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
InChI Key |
JWOLSTOXHNMSEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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